

IUPAC nomenclature and synonyms for 7-Tridecanol

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Compound of Interest

Compound Name: 7-Tridecanol

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An In-depth Technical Guide to **7-Tridecanol**: Nomenclature, Properties, and Experimental Protocols

This technical guide provides a comprehensive overview of **7-Tridecanol**, a secondary fatty alcohol with applications in various industrial and research settings. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, and relevant experimental procedures.

IUPAC Nomenclature and Synonyms

The nomenclature of a chemical compound is critical for unambiguous identification in scientific literature and databases. The systematic name for **7-Tridecanol**, according to the International Union of Pure and Applied Chemistry (IUPAC), is Tridecan-7-ol.^{[1][2]} This name indicates a thirteen-carbon alkane chain (tridecane) with a hydroxyl (-OH) group located at the seventh carbon position.

The compound is also known by several synonyms, which are frequently encountered in commercial and historical contexts. These include:

- **7-Tridecanol**^{[1][2]}
- 1-Hexyl-1-heptanol^[1]
- Dihexylcarbinol

- Di-n-hexyl-carbinol
- NSC 158536

The Chemical Abstracts Service (CAS) Registry Number for **7-Tridecanol** is 927-45-7.

Physicochemical Properties

7-Tridecanol is a long-chain fatty alcohol that exists as a colorless, viscous liquid at room temperature. Its molecular structure, consisting of a 13-carbon chain with a centrally located hydroxyl group, imparts specific physical and chemical characteristics. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Unit
Molecular Formula	C ₁₃ H ₂₈ O	
Molecular Weight	200.36	g/mol
Boiling Point	260.8 (estimated)	°C at 760 mmHg
Density	0.831 (estimated)	g/cm ³
Water Solubility	5.237 (estimated)	mg/L at 25°C
pKa	15.58 (predicted)	
Topological Polar Surface Area	20.2	Å ²
Rotatable Bond Count	10	
Heavy Atom Count	14	

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **7-Tridecanol**. These protocols are representative and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of 7-Tridecanol via Grignard Reaction

A common and effective method for the synthesis of secondary alcohols such as **7-Tridecanol** is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde. For the synthesis of **7-Tridecanol**, hexylmagnesium bromide can be reacted with heptanal.

Materials:

- Magnesium turnings
- 1-Bromohexane
- Heptanal
- Anhydrous diethyl ether
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl), 1 M
- Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- Preparation of Hexylmagnesium Bromide (Grignard Reagent):
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium surface.
 - Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-bromohexane in anhydrous diethyl ether dropwise from the dropping funnel.

- The reaction is initiated by gentle heating, and the disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reagent formation.
- Continue the addition of the 1-bromohexane solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional hour to ensure complete reaction.
- Reaction with Heptanal:
 - Cool the Grignard reagent solution in an ice bath.
 - Dissolve heptanal in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution.
 - Control the rate of addition to maintain a gentle reflux.
 - After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.
- Work-up and Purification:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
 - Purify the crude **7-Tridecanol** by vacuum distillation or column chromatography on silica gel.

Analysis of 7-Tridecanol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like **7-Tridecanol**. Due to the presence of a polar hydroxyl group, derivatization is often employed to improve its volatility and chromatographic behavior.

Materials:

- **7-Tridecanol** sample
- Anhydrous pyridine
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Hexane (GC grade)
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., a non-polar or mid-polar capillary column)

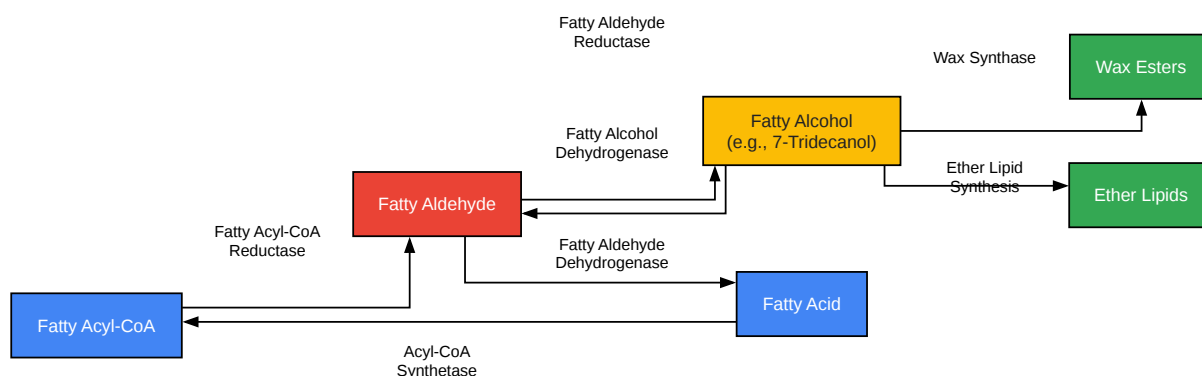
Procedure:

- Sample Preparation and Derivatization:
 - Accurately weigh a small amount of the **7-Tridecanol** sample into a vial.
 - Dissolve the sample in a known volume of anhydrous pyridine.
 - Add an excess of the silylating agent (BSTFA with 1% TMCS).
 - Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether.
 - After cooling to room temperature, the sample is ready for injection into the GC-MS.
- GC-MS Analysis:

- Injector: Set the injector temperature to a suitable value (e.g., 250°C) and use a split or splitless injection mode depending on the sample concentration.
- Oven Temperature Program: A typical temperature program would be:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: Increase the temperature at a rate of 10°C/min to 280°C.
 - Final hold: Hold at 280°C for 10 minutes.
- Carrier Gas: Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
 - Set the ion source temperature to approximately 230°C and the quadrupole temperature to 150°C.
 - Operate in electron ionization (EI) mode at 70 eV.
 - Scan a mass range of m/z 50-500.
- Data Analysis:
 - Identify the peak corresponding to the TMS derivative of **7-Tridecanol** based on its retention time and mass spectrum.
 - The mass spectrum should show characteristic fragments that can be used to confirm the structure of the analyte.

Fatty Alcohol Metabolism Pathway

Fatty alcohols, including **7-Tridecanol**, are involved in various metabolic pathways. A general overview of fatty alcohol metabolism is depicted in the following diagram. This pathway illustrates the biosynthesis of fatty alcohols from fatty acids and their subsequent potential metabolic fates.



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Caption: A simplified diagram of the fatty alcohol metabolism pathway.

This pathway highlights the central role of fatty aldehydes as intermediates in both the synthesis and degradation of fatty alcohols. Fatty alcohols can be incorporated into wax esters and ether lipids or oxidized back to fatty acids. Dysregulation of these pathways can have implications in various physiological and pathological conditions.

Conclusion

This technical guide has provided a detailed overview of **7-Tridecanol**, covering its nomenclature, physicochemical properties, and experimental protocols for its synthesis and analysis. The information presented is intended to be a valuable resource for researchers and professionals working with this and other long-chain fatty alcohols. The provided methodologies offer a solid foundation for laboratory work, while the summary of properties and metabolic context aids in a broader understanding of this compound.

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References

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